

Decoding the Certificate of Analysis: A Technical Guide to Rapamycin-d3

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Compound of Interest

Compound Name: *Rapamycin-d3*

Cat. No.: *B12510939*

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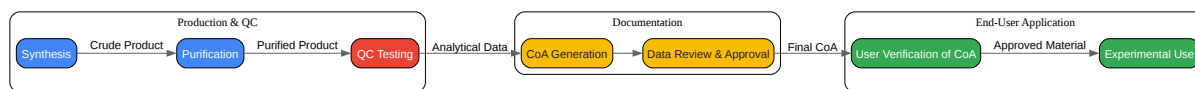
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a Certificate of Analysis (CoA) for **Rapamycin-d3**. Understanding the nuances of a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound, which is frequently used as an internal standard in pharmacokinetic and metabolic studies. This guide will delve into the core components of a typical **Rapamycin-d3** CoA, offering detailed experimental protocols and visual representations of key concepts.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled compound like **Rapamycin-d3**, the CoA is a critical quality assurance document that provides detailed information about its identity, purity, and other relevant characteristics.^{[1][2][3]} It serves as a guarantee from the manufacturer that the material has undergone rigorous testing.

A logical workflow for the generation and interpretation of a **Rapamycin-d3** CoA is outlined below:



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Caption: Logical workflow for **Rapamycin-d3** quality control and CoA generation.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a **Rapamycin-d3** Certificate of Analysis.

Table 1: Physical and Chemical Properties

Property	Specification
CAS Number	392711-19-2
Molecular Formula	C ₅₁ H ₇₆ D ₃ NO ₁₃
Molecular Weight	917.19 g/mol
Appearance	White to off-white solid
Storage	-20°C, protect from light

Table 2: Analytical Data

Test	Method	Specification
Identity	^1H NMR	Consistent with structure
LC-MS	Consistent with structure and mass	
Chemical Purity	HPLC (UV, 278 nm)	$\geq 95\%$
Isotopic Purity	Mass Spectrometry	$\geq 98\%$ Deuterated forms (d_3)
Residual Solvents	GC-MS	Meets USP <467> requirements

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the Certificate of Analysis.

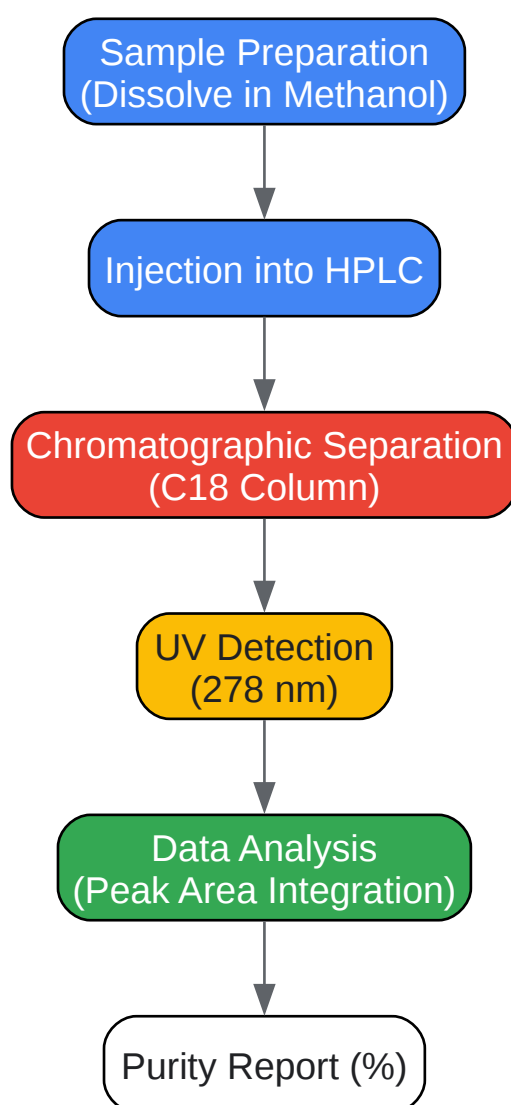
High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of **Rapamycin-d3** by separating it from any non-deuterated rapamycin and other impurities.

Methodology: A reversed-phase HPLC (RP-HPLC) method with UV detection is commonly employed.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A typical isocratic condition is methanol:water (80:20 v/v).[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Flow Rate: 1.0 mL/min.

- Column Temperature: 57°C.[5][6]
- Detection: UV absorbance at 278 nm.[7]
- Sample Preparation: A stock solution of **Rapamycin-d3** is prepared in methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).
- Data Analysis: The purity is calculated by the area percentage method, where the area of the **Rapamycin-d3** peak is divided by the total area of all peaks in the chromatogram.



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Caption: Experimental workflow for HPLC purity analysis of **Rapamycin-d3**.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight of **Rapamycin-d3** and to determine its isotopic purity.

Methodology: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Similar to the HPLC method described above, to ensure separation from impurities before introduction into the mass spectrometer.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan mode to detect the molecular ions.
 - Monitored Ions: The sodium adduct of **Rapamycin-d3** ($[M+Na]^+$) at m/z 939.6 and the corresponding unlabeled Rapamycin ($[M+Na]^+$) at m/z 936.6.
- Sample Preparation: As described for the HPLC method.
- Data Analysis:
 - Identity: The presence of the ion at m/z 939.6 confirms the molecular weight of **Rapamycin-d3**.
 - Isotopic Purity: The relative intensities of the ion peaks corresponding to **Rapamycin-d3** and any unlabeled Rapamycin are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (^1H NMR) for Structural Confirmation

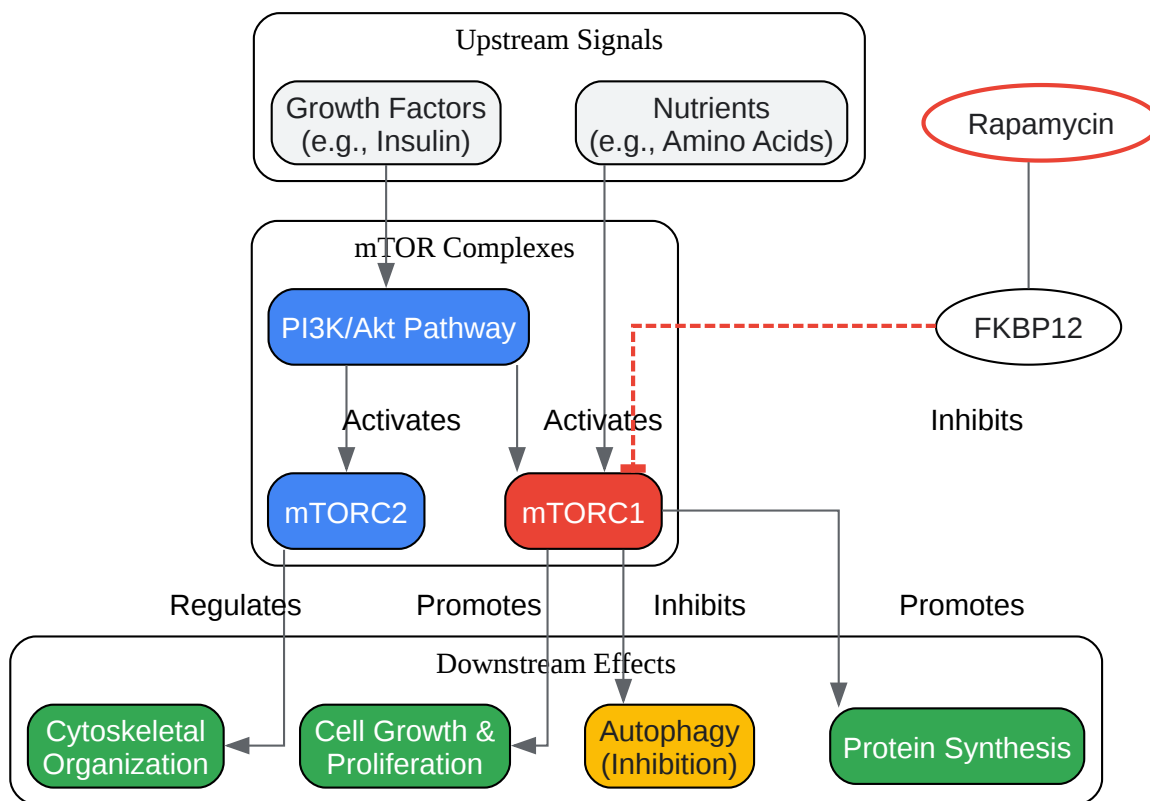
Objective: To confirm the chemical structure of **Rapamycin-d3** by analyzing the chemical environment of its protons.

Methodology: ^1H NMR spectroscopy provides detailed information about the structure of a molecule.^{[11][12][13][14]}

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: A small amount of the **Rapamycin-d3** sample is dissolved in the deuterated solvent.
- Data Acquisition: A standard ^1H NMR spectrum is acquired.
- Data Analysis: The resulting spectrum is compared to a reference spectrum of Rapamycin. The key confirmation for **Rapamycin-d3** is the reduction or absence of the signal corresponding to the methoxy protons at the site of deuteration, which typically appears as a singlet in the spectrum of unlabeled Rapamycin. The presence of two sets of peaks indicates the existence of conformational isomers in solution, which is a known characteristic of rapamycin.^{[12][14]}

Rapamycin and the mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.^{[15][16][17]} Rapamycin first forms a complex with the intracellular protein FKBP12.^[16] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).^[18]



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Caption: Simplified diagram of the mTOR signaling pathway and the inhibitory action of Rapamycin.

This guide provides a foundational understanding of the critical information contained within a **Rapamycin-d3** Certificate of Analysis. By detailing the analytical methodologies and the biological context of this important research compound, we aim to empower researchers to confidently assess the quality and suitability of their materials for their scientific endeavors.

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